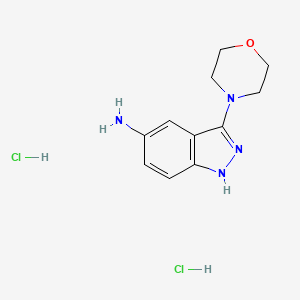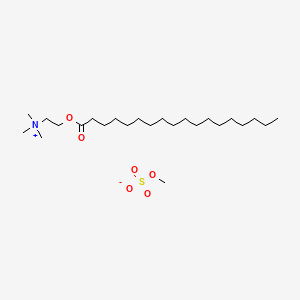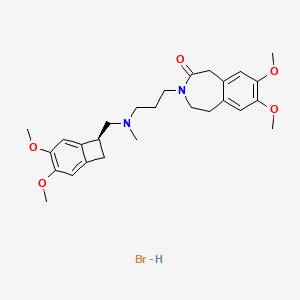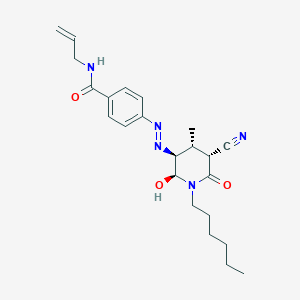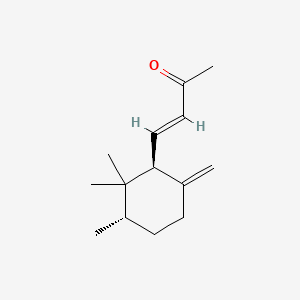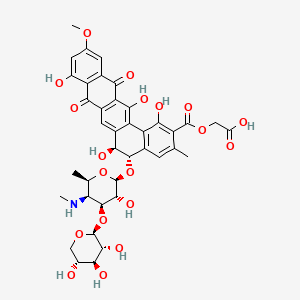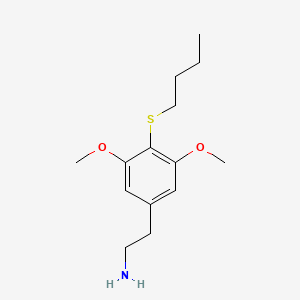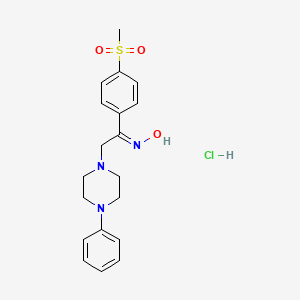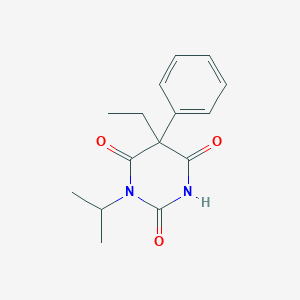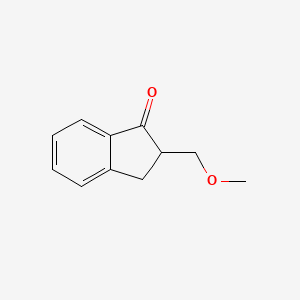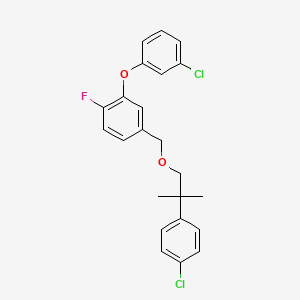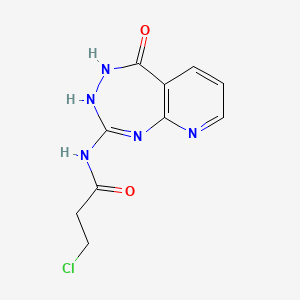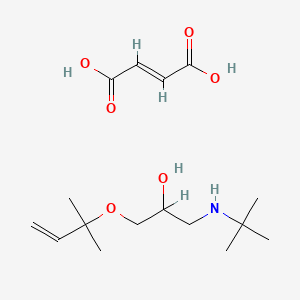
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes multiple sulfonic acid groups, enhancing its solubility in water and making it suitable for use in aqueous environments.
准备方法
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative that has been pre-sulfonated. This step is crucial for forming the azo linkage.
Sulfonation: Further sulfonation may be required to introduce additional sulfonic acid groups, enhancing the compound’s solubility and reactivity.
Neutralization: The final product is neutralized with potassium hydroxide to form the tripotassium salt, ensuring the compound is in a stable, water-soluble form.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo linkage and formation of smaller aromatic compounds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes, including chromatography and spectroscopy, due to its distinct color properties.
Biology: In biological research, it serves as a staining agent for visualizing cellular components under a microscope.
Medicine: The compound is explored for its potential use in drug delivery systems, where its solubility and reactivity can be advantageous.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints
作用机制
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group is responsible for the compound’s color properties, absorbing light in the visible spectrum and reflecting specific wavelengths. The sulfonic acid groups enhance solubility and reactivity, allowing the compound to interact with various substrates. In biological systems, the compound can bind to proteins and other macromolecules, facilitating its use as a staining agent .
相似化合物的比较
Similar compounds include other azo dyes with sulfonic acid groups, such as:
- 4-Hydroxy-3-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-2,7-naphthalenedisulfonic acid
- 5-(Benzoylamino)-4-hydroxy-3-((1-sulpho-6-((2-(sulfooxy)ethyl)sulphonyl)-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
Compared to these compounds, 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt is unique due to its specific substitution pattern and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity .
属性
CAS 编号 |
72187-37-2 |
|---|---|
分子式 |
C18H13K3N2O13S4 |
分子量 |
710.9 g/mol |
IUPAC 名称 |
tripotassium;4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O13S4.3K/c21-18-15-6-5-14(35(24,25)26)9-11(15)10-16(36(27,28)29)17(18)20-19-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32;;;/h1-6,9-10,21H,7-8H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI 键 |
VOBBGCUIWPBEAA-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


